molecular formula C23H17NO2 B14268260 N-([1,1'-Biphenyl]-2-yl)-3-hydroxynaphthalene-2-carboxamide CAS No. 144077-66-7

N-([1,1'-Biphenyl]-2-yl)-3-hydroxynaphthalene-2-carboxamide

Cat. No.: B14268260
CAS No.: 144077-66-7
M. Wt: 339.4 g/mol
InChI Key: PREVIVYOCUYYSG-UHFFFAOYSA-N
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Description

N-([1,1’-Biphenyl]-2-yl)-3-hydroxynaphthalene-2-carboxamide is an organic compound that features a biphenyl group and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-2-yl)-3-hydroxynaphthalene-2-carboxamide typically involves the coupling of a biphenyl derivative with a naphthalene derivative. One common method is the nucleophilic aromatic substitution reaction, where a biphenyl halide reacts with a naphthalene amine under basic conditions . The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-2-yl)-3-hydroxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

N-([1,1’-Biphenyl]-2-yl)-3-hydroxynaphthalene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-3-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The biphenyl and naphthalene moieties can facilitate binding to hydrophobic pockets in proteins, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([1,1’-Biphenyl]-2-yl)-3-hydroxynaphthalene-2-carboxamide is unique due to its combination of biphenyl and naphthalene structures, which confer distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific molecular interactions and stability.

Properties

IUPAC Name

3-hydroxy-N-(2-phenylphenyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO2/c25-22-15-18-11-5-4-10-17(18)14-20(22)23(26)24-21-13-7-6-12-19(21)16-8-2-1-3-9-16/h1-15,25H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREVIVYOCUYYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4C=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566411
Record name N-([1,1'-Biphenyl]-2-yl)-3-hydroxynaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144077-66-7
Record name N-([1,1'-Biphenyl]-2-yl)-3-hydroxynaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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